molecular formula C6H9BrClNS B2822865 (1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride CAS No. 2418595-62-5

(1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride

Cat. No.: B2822865
CAS No.: 2418595-62-5
M. Wt: 242.56
InChI Key: XPCQYVDLAWUTKI-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride: is a chemical compound with the molecular formula C6H8BrNS·HCl and a molecular weight of 242.57 g/mol. It is a derivative of thiophene, a sulfur-containing heterocyclic aromatic organic compound, with a bromine atom at the 5-position and an ethanamine group at the 3-position. This compound is commonly used in scientific research and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-bromothiophene as the starting material.

  • Reaction Steps: The bromothiophene undergoes a series of reactions, including nitration, reduction, and amination, to introduce the ethanamine group.

  • Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

(1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at the bromine or other positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, sulfoxides, and sulfones.

  • Reduction Products: Primary amines, secondary amines, and tertiary amines.

  • Substitution Products: Halogenated derivatives, alkylated derivatives, and other functionalized compounds.

Scientific Research Applications

(1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other medicinal compounds.

  • Industry: The compound is employed in the production of materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride: can be compared with other similar compounds, such as:

  • (1S)-1-(5-Bromothiophen-2-yl)ethanamine;hydrochloride: This compound has a similar structure but differs in the position of the bromine atom on the thiophene ring.

  • Tris[4-(5-bromothiophen-2-yl)phenyl]amine: A more complex compound with multiple bromothiophene units.

  • (1S)-1-(3-Bromothiophen-2-yl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine group.

These compounds share similarities in their core thiophene structure but differ in their functional groups and positions, leading to different chemical and biological properties.

Properties

IUPAC Name

(1S)-1-(5-bromothiophen-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-6(7)9-3-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCQYVDLAWUTKI-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.